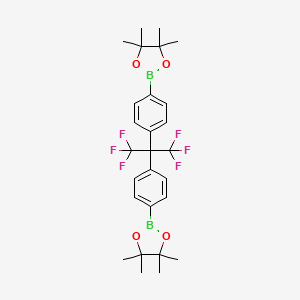
2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C27H32B2F6O4 and its molecular weight is 556.16. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as BPAF , is a chemical compound with significant potential in various applications due to its unique structural properties. This compound belongs to the class of boron-containing compounds and has garnered attention for its biological activity and utility in polymer chemistry.
- Molecular Formula : C27H32B2F6O4
- Molecular Weight : 556.15 g/mol
- CAS Number : 914359-47-0
- Purity : Typically >95% in commercial samples
Biological Activity
The biological activity of BPAF is primarily linked to its interactions at the molecular level, particularly in the context of polymer crosslinking and adhesive properties. Recent studies have highlighted several key areas of interest:
- Crosslinking Agent : BPAF has been identified as an effective crosslinker for polymers. Its ability to form stable bonds enhances the mechanical properties of polymer matrices. This is particularly relevant in the development of flexible and durable materials.
- Toxicity and Safety Profiles : Research has focused on evaluating the safety of BPAF and similar compounds. A study conducted in 2023 assessed the toxicity of bis-diazirine-based compounds, including BPAF. In vitro assays indicated that while these compounds exhibit significant crosslinking capabilities, they also necessitate careful handling due to potential cytotoxic effects at higher concentrations .
- Applications in Material Sciences : BPAF's unique structure allows it to function as a molecular adhesive. Its fluorinated nature contributes to enhanced thermal stability and resistance to environmental degradation, making it suitable for use in demanding applications such as coatings and sealants.
Study 1: Crosslinking Efficacy
In a comparative study published in 2021, BPAF was evaluated alongside other fluorinated crosslinkers for its effectiveness in bonding polyethylene substrates. The results demonstrated that BPAF achieved a crosslinking efficiency comparable to leading alternatives while maintaining flexibility under thermal stress .
Study 2: Toxicological Assessment
A comprehensive safety evaluation performed on bis-diazirine compounds revealed that BPAF exhibited moderate cytotoxicity at elevated concentrations. The study emphasized the need for further research into its long-term effects on human health and environmental impact .
Data Table: Comparison of Biological Activity
| Property | BPAF | Alternative Crosslinkers |
|---|---|---|
| Molecular Weight | 556.15 g/mol | Varies (typically <600 g/mol) |
| Crosslinking Efficiency | High | Moderate to High |
| Cytotoxicity (IC50) | Moderate at high concentrations | Varies widely |
| Thermal Stability | Excellent | Good |
| Environmental Resistance | High | Moderate |
Properties
IUPAC Name |
2-[4-[1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32B2F6O4/c1-21(2)22(3,4)37-28(36-21)19-13-9-17(10-14-19)25(26(30,31)32,27(33,34)35)18-11-15-20(16-12-18)29-38-23(5,6)24(7,8)39-29/h9-16H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAVEBGPXYSTHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32B2F6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














